molecular formula C9H8Cl2N2OS B1522994 N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride CAS No. 205501-48-0

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

Cat. No. B1522994
CAS RN: 205501-48-0
M. Wt: 263.14 g/mol
InChI Key: CXLNKIFVGQZLQR-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride” is a chemical compound that contains a benzothiazole ring, which is a bicyclic system made up of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, biochemistry, and as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .


Synthesis Analysis

The synthesis of benzothiazole compounds can be achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A specific method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds are diverse. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), providing 2-arylbenzothiazoles under solvent and catalyst-free condition .

Scientific Research Applications

Antibacterial Agents

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This suggests potential for developing new antibacterial drugs.

Anticancer Activity

The benzothiazole moiety is associated with selective cytotoxicity against tumorigenic cell lines. This indicates that compounds containing this moiety, such as N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride, could be explored for anticancer applications. They may work by inhibiting pathways essential for cancer cell survival .

Enzyme Inhibition

Benzothiazole derivatives are known to act as enzyme inhibitors. This property can be harnessed in the design of drugs targeting specific enzymes involved in disease processes. For example, they can inhibit ubiquitin ligases, which play a role in protein degradation within cells .

Antiviral Applications

These compounds have shown potential in the prophylaxis and treatment of viral infections, such as rotavirus. Their mechanism may involve interfering with viral replication or assembly, making them candidates for antiviral drug development .

Modulation of Receptors

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride derivatives can act as modulators for various receptors, including adenosine A2A receptors. This is significant for disorders associated with these receptors, such as Parkinson’s disease, and could lead to new therapeutic agents .

Nuclear Hormone Receptor Disorders

These compounds may serve as therapeutic agents for disorders associated with nuclear hormone receptors. By modulating the activity of these receptors, they could provide a means to treat a variety of hormonal imbalances and related diseases .

Green Chemistry Synthesis

The synthesis of benzothiazole compounds, including N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride, can be aligned with green chemistry principles. This involves using less hazardous chemicals and generating fewer byproducts, making the production process more environmentally friendly .

Pharmaceutical Value

Due to their significant biological activities, benzothiazole derivatives are of great pharmaceutical value. They are used in the synthesis of various drugs and have applications ranging from anti-inflammatory to neuroprotective agents .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly methods for the synthesis of benzothiazole compounds.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLNKIFVGQZLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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